molecular formula C17H17N5O B2398161 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921075-21-0

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2398161
CAS No.: 921075-21-0
M. Wt: 307.357
InChI Key: NWBVNZUUONRIPX-UHFFFAOYSA-N
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Description

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Scientific Research Applications

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide has a wide range of scientific research applications:

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Specific safety and hazard information for “3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is not available in the current resources.

Future Directions

Tetrazole and its derivatives continue to attract much attention in medicinal chemistry due to their wide range of applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods, exploring new applications, and improving our understanding of their biological activities and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide or molecular iodine in the presence of ammonia .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is unique due to its specific combination of the tetrazole ring and the propanamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBVNZUUONRIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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